molecular formula C10H14O2S B14269304 4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one CAS No. 134281-01-9

4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one

Cat. No.: B14269304
CAS No.: 134281-01-9
M. Wt: 198.28 g/mol
InChI Key: IOYZHTDTSREIIH-UHFFFAOYSA-N
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Description

4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one is an organic compound with a molecular formula of C10H14O2S It is characterized by the presence of a furan ring substituted with a methyl group and a sulfanyl group attached to a pentan-2-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one typically involves the reaction of 2-methylfuran with a suitable thiol compound under controlled conditions. One common method involves the use of a base-catalyzed nucleophilic substitution reaction where 2-methylfuran is reacted with a thiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an appropriate solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, ethanol, methanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the furan ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Methylfuran-2-yl)methyl]sulfanyl]pentan-3-one
  • 3-[(2-Methylfuran-3-yl)sulfanyl]butanal

Uniqueness

4-[(2-Methylfuran-3-yl)sulfanyl]pentan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

134281-01-9

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

4-(2-methylfuran-3-yl)sulfanylpentan-2-one

InChI

InChI=1S/C10H14O2S/c1-7(11)6-8(2)13-10-4-5-12-9(10)3/h4-5,8H,6H2,1-3H3

InChI Key

IOYZHTDTSREIIH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)SC(C)CC(=O)C

Origin of Product

United States

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